molecular formula C17H18N4O5S B2930966 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034578-39-5

5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

カタログ番号: B2930966
CAS番号: 2034578-39-5
分子量: 390.41
InChIキー: XAVMHNVDSQEVEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzooxazolone core fused with a sulfonamide-linked pyrrolidine ring and a 4,6-dimethylpyrimidinyloxy substituent. The sulfonyl group enhances solubility and metabolic stability, while the pyrrolidine linker introduces conformational flexibility.

特性

IUPAC Name

5-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-10-7-11(2)19-16(18-10)25-12-5-6-21(9-12)27(23,24)13-3-4-15-14(8-13)20-17(22)26-15/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVMHNVDSQEVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one generally involves multiple steps, each requiring specific conditions and reagents. The process often begins with the preparation of intermediates that are subsequently combined to form the final compound. Common synthetic routes include:

  • Step 1: : Preparation of 4,6-dimethylpyrimidine intermediate through a condensation reaction.

  • Step 2: : Formation of the pyrrolidine intermediate via a cyclization reaction.

  • Step 3: : Introduction of the sulfonyl group through sulfonation.

  • Step 4: : Synthesis of benzo[d]oxazole via a cyclocondensation reaction.

  • Step 5: : Coupling of the intermediates under specific conditions (e.g., temperature, pH, solvent).

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow synthesis processes. Key considerations include optimizing yield, purity, and cost-effectiveness. Catalysts and automated systems are often employed to enhance reaction efficiency and control.

化学反応の分析

Types of Reactions: The compound 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized states.

  • Reduction: : Hydrogenation of double bonds or reduction of functional groups.

  • Substitution: : Replacement of a substituent with another group.

  • Addition: : Addition of groups to double or triple bonds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Acetone, dichloromethane, toluene.

  • Catalysts: : Palladium on carbon, platinum.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology: Biologically, this compound may be used to study enzyme interactions, as its structure allows it to mimic or inhibit certain biological processes.

Medicine: Medicinal applications include potential use as a drug candidate for targeting specific molecular pathways in diseases. Its unique structure could provide therapeutic benefits by modulating biological activities.

Industry: In industry, it might be used in the development of novel materials or as a catalyst in chemical processes due to its stability and reactivity.

作用機序

The mechanism of action of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate pathways involved in various biological processes. For instance, it may inhibit an enzyme by binding to its active site or interact with cellular receptors to alter signal transduction.

類似化合物との比較

Structural Analogues of Benzo[d]oxazol-2(3H)-one

The target compound shares its benzooxazolone core with several derivatives, differing in substituents and linker groups:

Table 1. Benzooxazolone Derivatives for Structural Comparison

Compound Name Key Structural Features Molecular Weight Reference
5-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Pyrrolidine-sulfonyl, 4,6-dimethylpyrimidinyloxy Not Provided Target
6-((2-Hydroxyethyl)sulfinyl)benzo[d]oxazol-2(3H)-one Sulfinyl group, 2-hydroxyethyl linker -
7-Aminobenzo[d]oxazol-2(3H)-one Amino substituent at position 7 -
5-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one Azetidine linker, dihydropyridinone substituent 431.5
  • Sulfonyl vs.
  • Amino vs.
  • Pyrrolidine vs.
Pyrimidine-Containing Analogues

Pyrimidine derivatives with benzooxazolone cores exhibit variability in substituent positioning and functional groups:

Table 2. Pyrimidine-Containing Analogues

Compound Name Pyrimidine Substituents Molecular Weight Reference
5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one 2-Chloro-5-methylpyrimidine, amino linker 276.68
Preparation 4i (Coumarin-pyrimidinone hybrid) Coumarin, tetrazole, pyrimidinone Not Provided

生物活性

The compound 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule characterized by a complex structure that includes a benzo[d]oxazole core, a pyrrolidine moiety, and a sulfonyl group. This unique arrangement of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Structural Overview

The structural formula of the compound can be represented as follows:

C16H20N4O3S\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This formula indicates the presence of multiple functional groups that could interact with various biological targets. The key features include:

  • Benzo[d]oxazole Core : Known for its potential anti-cancer properties.
  • Pyrrolidine Moiety : Often associated with diverse biological activities.
  • Sulfonyl Group : Plays a crucial role in enhancing the compound's reactivity and interaction with biological systems.

Enzyme Inhibition

Preliminary studies suggest that 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one may act as an inhibitor of specific enzymes involved in disease processes. For example:

  • Acetylcholinesterase (AChE) : Compounds similar to this structure have shown promising AChE inhibitory activity, which is critical in the context of neurodegenerative diseases such as Alzheimer's.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of the pyrrolidine ring and sulfonamide linkage may contribute to this activity, making it a candidate for further investigation in treating infections.

Cytotoxicity

Studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. The unique combination of functional groups in 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suggests potential anti-cancer activity through mechanisms such as apoptosis induction or cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the potential of 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Pyrrolidine DerivativesContains pyrrolidine ringsDiverse biological activities
Sulfonamide CompoundsSulfonamide functional groupAntibacterial and antiviral properties
Benzo[d]oxazole DerivativesOxazole ring fused with benzenePotential anti-cancer properties

This table illustrates how the unique arrangement of functional groups in 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one may lead to distinct interactions within biological systems.

Study 1: Enzyme Inhibition Assays

In a study assessing enzyme inhibition, compounds structurally related to 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one were tested against AChE and butyrylcholinesterase (BuChE). Results indicated IC50 values suggesting significant inhibition potential, which could be harnessed for therapeutic applications against Alzheimer's disease .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of benzo[d]oxazole derivatives on various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity, implying that modifications to the benzo[d]oxazole core could enhance anti-cancer efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrrolidine-pyrimidine intermediate via nucleophilic substitution between 4,6-dimethylpyrimidin-2-ol and a halogenated pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Sulfonylation of the pyrrolidine nitrogen using chlorosulfonic acid derivatives, followed by coupling with benzo[d]oxazol-2(3H)-one under anhydrous conditions (e.g., DCM with triethylamine) .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., sulfonyl group at δ ~3.5 ppm for pyrrolidine protons, aromatic protons in benzo[d]oxazolone at δ ~7.0–8.0 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, oxazolone C=O at ~1700 cm⁻¹) .
  • Elemental Analysis: Ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) .

Q. How can researchers address solubility challenges during in vitro assays?

Answer:

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions due to the compound’s low aqueous solubility (<0.1 mg/mL).
  • Optimize solvent mixtures (e.g., DMSO/PBS at 1:1000 v/v) to avoid precipitation in biological buffers .
  • Conduct dynamic light scattering (DLS) to monitor aggregation in aqueous media .

Q. What purification methods are effective for isolating intermediates and final products?

Answer:

  • Flash Chromatography: For intermediates, use silica gel with gradients of ethyl acetate/hexane (e.g., 20%→50% EA) .
  • Recrystallization: For final products, ethanol/water (1:1) yields high-purity crystals .
  • HPLC: Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Core Modifications: Vary substituents on the pyrimidine (e.g., methyl→ethyl) or benzo[d]oxazolone (e.g., halogenation) to assess effects on target binding .
  • Bioisosteric Replacement: Substitute the sulfonyl group with carbonyl or phosphonate to evaluate metabolic stability .
  • In Vitro Screening: Test derivatives against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using MIC assays .

Q. What mechanistic approaches elucidate the compound’s mode of action?

Answer:

  • Enzyme Inhibition Assays: Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases using spectrophotometric methods (e.g., NADPH oxidation for DHFR) .
  • Gene Expression Profiling: RNA-seq or qPCR to identify upregulated/downregulated pathways in treated microbial cells .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with bacterial DHFR (PDB ID: 1DHF) .

Q. How can computational modeling predict metabolic liabilities?

Answer:

  • In Silico Tools: SwissADME predicts CYP450 metabolism sites (e.g., oxidation at pyrrolidine’s 3-position) .
  • Metabolite Identification: Simulate Phase I/II metabolism with GLORYx or MetaSite, followed by LC-MS/MS validation .

Q. How should researchers resolve contradictory data in bioactivity assays?

Answer:

  • Dose-Response Curves: Replicate assays with 8-point dilution series (0.1–100 µM) to confirm IC₅₀ trends .
  • Counter-Screens: Test off-target effects (e.g., cytotoxicity in HEK293 cells) to rule out nonspecific activity .
  • Structural Confirmation: Re-analyze batches with discordant activity via X-ray crystallography to detect polymorphic forms .

Q. What experimental designs optimize reaction yields and scalability?

Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) .
  • Continuous Flow Chemistry: Implement microreactors for sulfonylation steps to enhance heat transfer and reduce side products .
  • Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME) in coupling reactions to improve safety profiles .

Q. How can stability issues in long-term storage be mitigated?

Answer:

  • Storage Conditions: Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the sulfonyl group .
  • Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze via HPLC-DAD .
  • Stabilizer Additives: Include 0.1% w/v ascorbic acid in DMSO stocks to prevent oxidative degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。